![molecular formula C9H7NS B12965341 5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)
5-Vinylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Vinylbenzo[d]thiazole: is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring with a vinyl group attached to the fifth position of the benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylbenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminothiophenol and an appropriate aldehyde or ketone.
Cyclization Reaction: The 2-aminothiophenol undergoes a cyclization reaction with the aldehyde or ketone to form the benzothiazole ring.
Vinylation: The final step involves the introduction of the vinyl group at the fifth position of the benzothiazole ring. This can be achieved through various methods, such as the Heck reaction or Wittig reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of catalysts such as palladium or copper to facilitate the vinylation reaction.
Solvents: Selection of appropriate solvents to enhance the reaction efficiency and product isolation.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Vinylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated benzothiazole derivatives.
Substitution Products: Halogenated benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Vinylbenzo[d]thiazole is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for various functionalized benzothiazole derivatives.
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structural features contribute to the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Vinylbenzo[d]thiazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Benzothiazole: Lacks the vinyl group but shares the benzothiazole core structure.
2-Vinylbenzothiazole: The vinyl group is attached at the second position instead of the fifth position.
5-Methylbenzothiazole: Contains a methyl group at the fifth position instead of a vinyl group.
Uniqueness: 5-Vinylbenzo[d]thiazole is unique due to the presence of the vinyl group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C9H7NS |
|---|---|
Poids moléculaire |
161.23 g/mol |
Nom IUPAC |
5-ethenyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h2-6H,1H2 |
Clé InChI |
ABRYRVVEVXQPMV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC2=C(C=C1)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


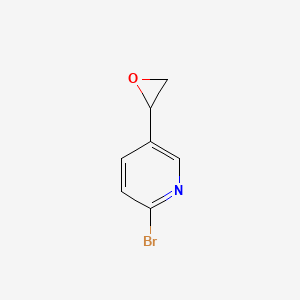
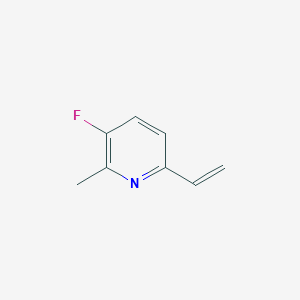
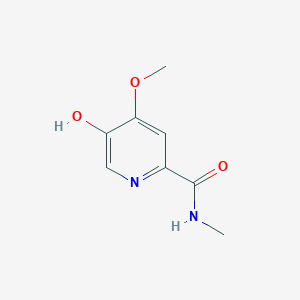
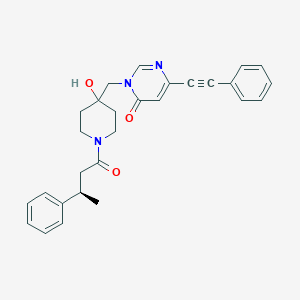

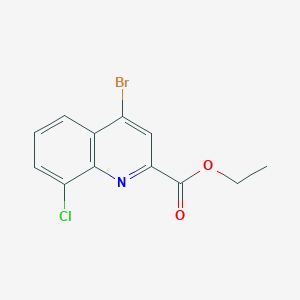
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
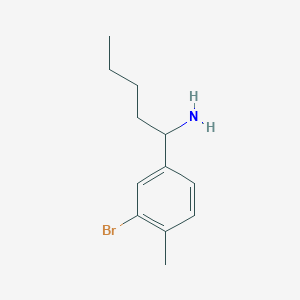





![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
